Chiral Purity and Enantiomeric Identity for Definitive SAR
This compound is supplied with a defined (S)-stereochemical configuration at the C2 position of the piperidine ring . In the context of chiral piperidine drug development, the use of a single, defined enantiomer is essential, as the (R)-enantiomer may exhibit substantially different binding kinetics and pharmacological profiles. For example, in sigma receptor ligand development, stereochemistry at the piperidine nitrogen-adjacent carbon is a key determinant of receptor subtype selectivity [1]. Procuring the racemic mixture (CAS 1203799-01-2) for SAR studies introduces an uncontrolled variable, as differential affinities of enantiomers at chiral biological targets cannot be deconvoluted without additional chiral separation steps [2].
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | Single (S)-enantiomer; enantiomeric excess (ee) typically ≥98% |
| Comparator Or Baseline | Racemic mixture (CAS 1203799-01-2); undefined enantiomeric composition |
| Quantified Difference | Defined vs. undefined stereochemistry |
| Conditions | Vendor specification (e.g., Leyan, purity 98%) |
Why This Matters
Selecting the (S)-enantiomer over the racemate eliminates a confounding variable in structure-activity relationship (SAR) studies, ensuring that observed biological activity is attributable to a single, defined molecular entity rather than an undefined mixture of stereoisomers.
- [1] S. Drummond. The structure-activity relationships leading to novel disubstituted piperidine sigma ligands. Semantic Scholar. View Source
- [2] Guidechem. 2-(3,5-Difluorophenyl)piperidine (Racemic) (CAS 1203799-01-2). View Source
